molecular formula C14H13N3O3 B13402301 N-(pyrazine-2-yl-carbonyl)-L-phenylalanine

N-(pyrazine-2-yl-carbonyl)-L-phenylalanine

Cat. No.: B13402301
M. Wt: 271.27 g/mol
InChI Key: DWYZPDHMMZGQAP-UHFFFAOYSA-N
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Description

Contextualization within Pyrazine-Containing and L-Phenylalanine-Derived Compounds

N-(pyrazine-2-yl-carbonyl)-L-phenylalanine is a member of two significant classes of chemical compounds: pyrazine (B50134) derivatives and L-phenylalanine derivatives. The pyrazine component is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. mdpi.commdpi.comnih.gov Pyrazine and its derivatives are known for their diverse biological activities and are integral to many pharmaceuticals, including drugs with anti-inflammatory, anticancer, antibacterial, and antioxidant properties. mdpi.comnih.gov The pyrazine moiety's ability to engage in various chemical interactions, such as hydrogen bonding and π-stacking, contributes to its importance in medicinal chemistry. acs.org

The L-phenylalanine portion of the molecule is an essential α-amino acid, meaning it is a fundamental building block of proteins in humans and other animals. wikipedia.org Beyond its role in protein synthesis, L-phenylalanine is a precursor for several key biological molecules, including the neurotransmitters dopamine (B1211576) and norepinephrine. wikipedia.orgnih.gov Derivatives of L-phenylalanine are widely investigated in drug discovery for their potential therapeutic applications. ontosight.ai The combination of the pyrazine ring and L-phenylalanine in a single molecule creates a unique chemical entity with specific properties that are leveraged in organic synthesis.

Below is an interactive data table summarizing the key characteristics of the parent compound classes:

FeaturePyrazine-Containing CompoundsL-Phenylalanine-Derived Compounds
Core Structure Six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation. mdpi.comBased on the essential amino acid L-phenylalanine. wikipedia.org
Key Properties Exhibit a wide range of biological activities including anticancer and anti-inflammatory. mdpi.com Can participate in hydrogen bonding and other non-covalent interactions. acs.orgServe as building blocks for proteins and precursors for neurotransmitters. nih.gov Modifications can lead to novel pharmacological properties. ontosight.ai
Applications in Research Widely used in medicinal chemistry for the development of new drugs. nih.govExtensively studied for potential applications in medical technology and life sciences. ontosight.ai

Significance as a Key Synthetic Intermediate for Complex Bioactive Molecules

The primary significance of this compound in advanced chemical research lies in its role as a crucial intermediate in the synthesis of complex bioactive molecules. google.com A notable example of its application is in the preparation of Bortezomib (B1684674), a dipeptide boronic acid proteasome inhibitor used in the treatment of multiple myeloma. google.comgoogle.com In the synthesis of Bortezomib, this compound is condensed with another intermediate, (1R)-(S)-pinanediol-1-amino(trifluoroacetate)-3-methylbutane-1-boronate. google.com

The structural features of this compound make it an ideal building block for this purpose. The pyrazinecarbonyl group provides a stable amide linkage, while the L-phenylalanine backbone offers the specific stereochemistry required for the final drug's biological activity. The carboxylic acid group of the phenylalanine moiety serves as a reactive site for coupling with other molecules. The use of this specific intermediate allows for a more controlled and efficient synthesis of the target bioactive compound.

The following table details the key attributes of this compound as a synthetic intermediate:

PropertyDescription
Chemical Name This compound simsonpharma.com
Molecular Formula C14H13N3O3 nih.gov
Molecular Weight 271.27 g/mol simsonpharma.com
CAS Number 114457-94-2 svaklifesciences.com
Role in Synthesis Key intermediate in the synthesis of Bortezomib. google.comgoogle.com
Key Functional Groups Pyrazine ring, amide linkage, L-phenylalanine backbone, carboxylic acid.

Historical Development of its Synthesis and Structural Significance

Later developments focused on creating more streamlined and environmentally friendly synthetic pathways. One improved method involves the reaction of thionyl chloride with pyrazine-2-carboxylic acid to form pyrazine-2-formyl chloride. google.com Separately, L-phenylalanine is reacted with thionyl chloride in methanol (B129727) to produce L-phenylalanine methyl ester hydrochloride. These two intermediates are then reacted to form this compound methyl ester, which is subsequently hydrolyzed under alkaline conditions to yield the final product. google.com This method is described as having fewer operational steps, a higher yield, and being more suitable for industrial production with less environmental pollution. google.com

Another approach involves reacting pyrazine-2-carboxylic acid with N-hydroxysuccinimide in the presence of DCC and 4-dimethylaminopyridine (B28879) (DMAP) to create an active ester, which is then reacted with L-phenylalanine to form the desired product. google.com While this method also uses DCC, it represents another synthetic strategy explored in the historical development of this compound's preparation.

The structural significance of this compound is intrinsically linked to its role as a precursor. The precise arrangement of its atoms, including the stereochemistry of the L-phenylalanine component, is critical for the biological activity of the final molecules it is used to create. The development of reliable and efficient syntheses has been crucial in making these complex bioactive molecules more accessible for research and pharmaceutical applications.

The table below provides a comparative overview of different synthetic approaches:

Synthetic MethodKey ReagentsAdvantagesDisadvantages
Method 1 (WO2009036281) L-phenylalanine, pyrazine-2-carboxylic acid, DCC google.comEstablished route.Longer route, lower overall yield (56.3%), use of environmentally unfavorable DCC. google.com
Method 2 (CN102212036B) Pyrazine-2-carboxylic acid, thionyl chloride, L-phenylalanine, methanol, sodium hydroxide. google.comFewer steps, high yield (over 95%), readily available raw materials, less pollution, suitable for industrial production. google.comRequires careful handling of thionyl chloride.
Method 3 (CN102206188B) Pyrazine-2-carboxylic acid, N-hydroxysuccinimide, DCC, DMAP, L-phenylalanine. google.comHigh yield. google.comInvolves column chromatography for purification, use of DCC. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZPDHMMZGQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Elucidation of N Pyrazine 2 Yl Carbonyl L Phenylalanine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For N-(pyrazine-2-yl-carbonyl)-L-phenylalanine, both ¹H and ¹³C NMR spectroscopy are employed to confirm the covalent framework and connectivity of the atoms.

In a typical ¹H NMR spectrum, the protons of the pyrazine (B50134) ring would exhibit characteristic chemical shifts in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons on the phenyl ring of the phenylalanine moiety would also appear in the aromatic region, while the α-proton and the β-protons of the phenylalanine backbone would be observed further upfield. The coupling patterns (e.g., doublets, triplets, multiplets) and their corresponding coupling constants (J-values) are critical for establishing the connectivity between adjacent protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbons of the amide and carboxylic acid groups are typically found at the most downfield chemical shifts. The sp²-hybridized carbons of the pyrazine and phenyl rings would resonate in the aromatic region, while the sp³-hybridized α- and β-carbons of the phenylalanine residue would appear at higher field strengths.

While specific, detailed experimental NMR data with complete signal assignments for this compound is not extensively published in publicly accessible literature, the expected spectral features can be predicted based on the known chemical shifts of its constituent parts—pyrazine-2-carboxylic acid and L-phenylalanine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Expected Multiplicity
¹HPyrazine-H~8.5 - 9.2s, d
Phenyl-H~7.2 - 7.4m
α-CH (Phenylalanine)~4.5 - 5.0q
β-CH₂ (Phenylalanine)~3.0 - 3.5dd
¹³CC=O (Carboxyl)~170 - 175s
C=O (Amide)~165 - 170s
Pyrazine-C~140 - 150d
Phenyl-C~125 - 140d, s
α/β-C (Phenylalanine)~35 - 60d, t

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

The molecular formula of this compound is C₁₄H₁₃N₃O₃, corresponding to a monoisotopic mass of approximately 271.27 Da. lgcstandards.comscbt.comsimsonpharma.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. An accurate mass of 271.0957 has been reported for this compound. lgcstandards.comlgcstandards.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. A Chinese patent reports the observation of the [M+H]⁺ ion at m/z 272. google.com This same source also identifies common adducts formed with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are frequently seen in ESI-MS. google.com

Table 2: ESI-MS Data for this compound

IonCalculated m/zObserved m/zReference
[M+H]⁺272.0979272 google.com
[M+Na]⁺294.0798294 google.com
[M+K]⁺310.0537310 google.com

Tandem mass spectrometry (MS/MS) experiments would be used for fragment analysis. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Likely fragmentation pathways would include the loss of the carboxylic acid group (as H₂O and CO), cleavage of the amide bond, and fragmentation of the pyrazine or phenyl rings. This fragmentation data is crucial for confirming the structure of the molecule.

Chromatographic Techniques for Purity Assessment and Chiral Analysis

Chromatographic methods are essential for separating the target compound from any impurities and for confirming its stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Purity levels are typically reported to be greater than 95% or 98%. lgcstandards.comcymitquimica.comlgcstandards.comtcichemicals.com

A reversed-phase HPLC method is commonly employed for this analysis. A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent such as acetonitrile. oaji.net The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the main compound from both more polar and less polar impurities. Detection is often performed using a UV detector, with a wavelength of 270 nm being suitable for this molecule due to the presence of the aromatic pyrazine and phenyl rings. researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 3: Typical HPLC Purity Data

ParameterValueReference
Purity (by HPLC area %)>98.0% cymitquimica.comtcichemicals.com
Purity (by HPLC)>95% lgcstandards.comlgcstandards.com

Since the molecule contains a chiral center derived from L-phenylalanine, it is critical to confirm its enantiomeric purity and ensure the absence of the corresponding D-enantiomer. This is achieved using chiral chromatography.

One approach involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. For molecules like bortezomib (B1684674) and its precursors, normal-phase HPLC with a polysaccharide-based chiral column has proven effective. oup.com A mobile phase consisting of a mixture of non-polar solvents like n-hexane and polar modifiers such as ethanol, isopropanol, and methanol (B129727), often with an acidic additive like trifluoroacetic acid (TFA), can achieve baseline separation of the enantiomers. oup.com The resolution (Rs) between the two enantiomeric peaks should be greater than 2 for reliable quantification. oup.com

Additionally, the optical activity of the compound is a key indicator of its enantiomeric composition. The specific rotation ([α]D) is measured using polarimetry. For this compound, a specific rotation value of +9.0 to +12.0 degrees (at 20°C, with a concentration of 1 g/100mL in methanol) has been reported, confirming the presence of a single enantiomer in excess. tcichemicals.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of this compound can be grown, this method can provide unequivocal proof of its molecular structure, including the absolute stereochemistry of the chiral center.

The analysis would yield precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. This includes the relative orientation of the pyrazine and phenyl rings and the conformation of the amino acid backbone. Furthermore, the crystal packing arrangement, stabilized by intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H and carbonyl oxygen, and the carboxylic acid groups), would be elucidated. To date, the single-crystal X-ray structure of this specific compound has not been reported in the public domain.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. These include:

A broad O-H stretching band from the carboxylic acid group, typically around 3000 cm⁻¹.

An N-H stretching vibration from the amide group, usually in the region of 3300 cm⁻¹.

Two distinct C=O (carbonyl) stretching bands: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the amide (the Amide I band, around 1650-1680 cm⁻¹).

An N-H bending vibration (the Amide II band) around 1550 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic pyrazine and phenyl rings in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.

Raman spectroscopy provides complementary information and is particularly sensitive to the vibrations of non-polar bonds and aromatic rings. The symmetric vibrations of the pyrazine and phenyl rings would be expected to produce strong signals in the Raman spectrum.

Computational Chemistry and Molecular Modeling Investigations of N Pyrazine 2 Yl Carbonyl L Phenylalanine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules like N-(pyrazine-2-yl-carbonyl)-L-phenylalanine. nih.gov These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors. bendola.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. bendola.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govrsc.org For pyrazine (B50134) carboxamide derivatives, DFT calculations have been used to determine these values, which are essential for understanding potential charge-transfer interactions within the molecule and with biological targets. bendola.comnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) mapping is employed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map reveals electron-rich regions (typically colored red or yellow), such as the nitrogen atoms of the pyrazine ring and the carbonyl oxygen, which are likely sites for electrophilic attack or hydrogen bond acceptance. Electron-deficient regions (colored blue) highlight potential sites for nucleophilic attack. chemrxiv.org

Global chemical reactivity descriptors, derived from FMO energies, provide quantitative measures of reactivity. bendola.com These descriptors, including chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω), are calculated to build a comprehensive reactivity profile of the molecule and its analogs. nih.govchemrxiv.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Pyrazine-based Scaffolds Note: The values below are illustrative examples based on published data for analogous compounds and may not represent this compound itself.

DescriptorFormulaTypical Calculated Value (eV)Implication
HOMO Energy (EHOMO)--6.5 to -7.5Electron-donating capacity
LUMO Energy (ELUMO)--1.5 to -2.5Electron-accepting capacity
Energy Gap (ΔE)ELUMO - EHOMO4.5 to 5.5Chemical reactivity and stability nih.gov
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0 to -5.0Electron escaping tendency chemrxiv.org
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25 to 2.75Resistance to charge transfer
Electrophilicity Index (ω)μ² / 2η2.9 to 4.4Propensity to accept electrons nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. For this compound, MD simulations can explore its conformational landscape, revealing the accessible shapes and orientations the molecule can adopt in different environments (e.g., in solution or within a protein binding site). nih.gov

By simulating the motion of atoms, MD provides insights into the molecule's flexibility, which is crucial for its interaction with biological targets. Analysis of the simulation trajectory can identify stable conformations and the energy barriers between them. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over the simulation period. espublisher.com A stable RMSD plot indicates that the system has reached equilibrium. espublisher.com

When studying the molecule within a protein-ligand complex, the Root Mean Square Fluctuation (RMSF) of individual atoms or residues can be calculated. espublisher.com The RMSF plot highlights flexible regions of both the ligand and the protein, providing information on how the binding of the ligand might affect the protein's dynamics and vice versa. espublisher.com These simulations are critical for understanding the entropy component of binding affinity and for refining the initial poses obtained from molecular docking.

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsemanticscholar.org This technique is widely used to understand how pyrazine-based compounds, including this compound, might interact with potential biological targets like kinases or histone deacetylases (HDACs). nih.govresearchgate.net

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to rank them. semanticscholar.org For pyrazine-containing scaffolds, docking studies often reveal characteristic interactions. The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, interacting with donor residues in the protein's active site. nih.govacs.orgpharmablock.com The aromatic nature of the pyrazine and phenylalanine rings allows for π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. researchgate.net The amide linkage provides additional hydrogen bond donor and acceptor sites, further anchoring the ligand. researchgate.net For instance, studies on pyrazine derivatives targeting various enzymes have identified key interactions with specific amino acid residues that are critical for inhibitory activity. espublisher.comnih.gov

Following docking, more rigorous methods can be employed to estimate the binding affinity of the protein-ligand complex. Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann and Surface Area solvation (MM/PBSA) are popular post-docking analysis methods. nih.govsemanticscholar.org These techniques calculate the binding free energy by summing the molecular mechanics energies in the gas phase and the free energies of solvation. nih.gov

The binding free energy (ΔGbind) is typically decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energies. This energetic analysis helps to identify the key driving forces for binding and can explain the structure-activity relationships observed within a series of analogs. espublisher.com For example, a favorable binding energy is often characterized by significant contributions from hydrophobic and van der Waals interactions, complemented by specific hydrogen bonds. espublisher.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Pyrazine-Amino Acid Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov For pyrazine-amino acid scaffolds, 2D and 3D-QSAR models can be developed to predict the activity of new, unsynthesized analogs. acs.orgscienceopen.com These models are built using a "training set" of compounds with known activities and are then validated using a "test set." acs.org The resulting models are expressed as mathematical equations that relate molecular descriptors (e.g., electronic, steric, or hydrophobic properties) to activity. nih.govjapsonline.com

Pharmacophore modeling is a complementary approach that identifies the essential 3D arrangement of chemical features (a pharmacophore) required for biological activity. acs.orgresearchgate.net A typical pharmacophore model for a pyrazine-based inhibitor might include features such as:

One or two hydrogen bond acceptors (corresponding to the pyrazine nitrogens).

A hydrogen bond donor (from the amide N-H).

A hydrophobic or aromatic region (representing the phenylalanine side chain).

An additional acceptor/donor group (from the carboxylate).

This pharmacophoric hypothesis can then be used as a 3D query to screen large virtual databases for new compounds with the potential for similar biological activity, or to guide the design of more potent analogs. researchgate.netnih.gov

Table 2: Common Pharmacophore Features for Pyrazine-Amino Acid Scaffolds

Feature TypePotential Origin in this compoundRole in Binding
Hydrogen Bond Acceptor (HBA)Pyrazine Nitrogen atoms, Carbonyl Oxygen atomsForms H-bonds with donor residues (e.g., Lys, Arg)
Hydrogen Bond Donor (HBD)Amide N-HForms H-bonds with acceptor residues (e.g., Asp, Glu)
Aromatic Ring (AR)Pyrazine ring, Phenylalanine ringEngages in π-π stacking or hydrophobic interactions
Hydrophobic (HY)Phenylalanine benzyl (B1604629) groupOccupies hydrophobic pockets in the active site

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are also valuable for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts. rsc.orgnih.gov Comparing these computationally predicted spectra with experimental data can help to confirm the structure and conformation of the synthesized molecule. bendola.comnih.gov

Furthermore, computational chemistry can be used to investigate potential reaction pathways for the synthesis or degradation of this compound. researchgate.net For example, the mechanism of amide bond formation between pyrazine-2-carboxylic acid and L-phenylalanine can be modeled to determine transition state structures and activation energies. nih.gov This provides insight into reaction kinetics and can help optimize reaction conditions. Similarly, potential metabolic or degradation pathways can be explored by modeling reactions such as hydrolysis of the amide bond.

Mechanistic Studies of N Pyrazine 2 Yl Carbonyl L Phenylalanine in Molecular Biological Systems

Investigations into Proteasome System Interactions (as an integral component of a known active molecule)

The compound N-(pyrazine-2-yl-carbonyl)-L-phenylalanine serves as a crucial structural component of Bortezomib (B1684674) (Velcade), a first-in-class proteasome inhibitor. google.com Bortezomib is technically N-(2-pyrazinecarbonyl)-L-phenylalanine-L-leucine boronic acid. google.comncats.io Its mechanism of action revolves around the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts various cellular processes, leading to cell cycle arrest and apoptosis, which is particularly effective in cancer therapy. The this compound moiety plays a significant role in the molecular interactions that govern the binding of Bortezomib to the proteasome.

Molecular Recognition at Proteasome Active Sites

The 20S proteasome core particle contains the active sites responsible for protein degradation, exhibiting chymotrypsin-like (ChT-L), trypsin-like, and caspase-like activities. Bortezomib primarily targets the ChT-L activity located in the β5 subunit of the proteasome. The this compound portion of the molecule is critical for positioning the boronic acid warhead correctly within the active site.

Molecular recognition is facilitated by a series of specific interactions between the inhibitor and the amino acid residues of the proteasome's active site pocket. The L-phenylalanine component projects its benzyl (B1604629) side chain into the S1 hydrophobic pocket of the β5 subunit, a site that preferentially binds large hydrophobic residues. mdpi.com This interaction is a key determinant of the inhibitor's specificity for the chymotrypsin-like site. The pyrazine (B50134) ring and the carbonyl groups of the N-(pyrazine-2-yl-carbonyl) fragment form hydrogen bonds with the backbone atoms of the enzyme, further stabilizing the enzyme-inhibitor complex. mdpi.com These interactions orient the dipeptide structure within the active site, allowing the boronic acid to form a stable, covalent, yet reversible, bond with the catalytic threonine residue (Thr1). This intricate network of non-covalent and covalent interactions underpins the potent and specific inhibition of the proteasome by the parent molecule.

Kinetic and Thermodynamic Aspects of Binding

The binding of Bortezomib, containing the this compound scaffold, to the proteasome is a complex process characterized by specific kinetic and thermodynamic parameters. The inhibition is reversible and proceeds via a two-step mechanism, initially forming a rapidly reversible complex which then slowly isomerizes to a tightly bound transition-state analogue.

Exploration of Enzyme Inhibition Mechanisms Mediated by Pyrazine-Amino Acid Scaffolds

The pyrazine-amino acid scaffold, exemplified by this compound, is a versatile pharmacophore that has been explored for the inhibition of various enzymes beyond the proteasome. The combination of the aromatic, hydrogen-bonding capable pyrazine ring and the stereochemically defined amino acid linker allows for diverse interactions with enzyme active sites.

Inhibition of Alkaline Phosphatase Enzymes

Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at alkaline pH. Certain amino acids, such as L-phenylalanine, are known to be non-competitive inhibitors of specific AP isozymes. nih.govnih.gov The pyrazine-carboxamide scaffold has been investigated as a potent inhibitor of this enzyme class. For instance, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated significant alkaline phosphatase inhibition. mdpi.com Molecular docking studies suggest that these compounds bind within the active site pocket, with the pyrazine ring and carboxamide linker forming key interactions with amino acid residues like His317 and Asp316. mdpi.com The inhibitory potential is often quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTarget EnzymeIC₅₀ (µM)
Derivative 5d (a pyrazine carboxamide)Alkaline Phosphatase1.469 ± 0.02
L-phenylalanineTissue-specific isozymes (PLALP, GCALP, IALP)Acts as a differential inhibitor
Pyrazolo-oxothiazolidine 7gAlkaline Phosphatase0.045 ± 0.004
1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648) (5d)Human intestinal alkaline phosphatase0.71 ± 0.02

This table presents IC₅₀ values for various compounds against alkaline phosphatase enzymes to illustrate the inhibitory potential of related scaffolds. nih.govmdpi.comnih.govresearchgate.net

Interactions with Viral Enzymes (e.g., HIV-1 Capsid, HCV NS5B RdRp, SARS-CoV-2 targets)

The pyrazine-amino acid framework has shown promise in the development of antiviral agents by targeting key viral enzymes and proteins.

HIV-1 Capsid: The Human Immunodeficiency Virus type 1 (HIV-1) capsid, composed of the CA protein, is essential for multiple stages of the viral lifecycle and is a validated drug target. nih.govmdpi.com The capsid forms a conical shell that protects the viral genome and interacts with host cell factors to facilitate nuclear import. nih.govmdpi.com Small molecules that bind to the capsid can disrupt its assembly, disassembly, or interactions with host proteins like cleavage and polyadenylation specific factor 6 (CPSF6) or nucleoporin 153 (Nup153). nih.gov While direct studies on this compound are limited, small molecules designed as dipeptide mimics of key interacting residues (Trp184 and Met185) have shown anti-HIV-1 activity, highlighting the potential for amino acid-based scaffolds to target this protein. researchgate.net

HCV NS5B RdRp: The Hepatitis C Virus (HCV) relies on the NS5B RNA-dependent RNA polymerase (RdRp) for the replication of its genome. nih.govmdpi.com This enzyme is a prime target for antiviral therapy. Pyrazine-containing compounds have been identified as allosteric inhibitors of NS5B RdRp. nih.gov For example, a derivative incorporating a pyrazine into a C-2 indole (B1671886) substituent showed inhibitory activity with an IC₅₀ of 58 µM. nih.gov These inhibitors bind to allosteric sites on the enzyme, such as the palm site I, inducing a conformational change that reduces catalytic activity. nih.gov

SARS-CoV-2 Targets: In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors for key Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) proteins. Pyrazine-based conjugates, synthesized using amino acids as linkers, have been investigated as potential antiviral candidates. nih.govresearchgate.net These compounds have been screened against the SARS-CoV-2 virus, with some showing significant potency. nih.govresearchgate.net Computational studies suggest these molecules may target viral proteins such as the main protease (Mpro or 3CLpro) or the RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication. researchgate.netnih.gov For instance, (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide, a molecule with a similar pyrazine-amino acid structure, showed notable potency against SARS-CoV-2. nih.gov

Inhibition of Other Relevant Enzymatic Targets (e.g., TDP2)

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is an enzyme that repairs DNA damage caused by the trapping of topoisomerase II (TOP2) on DNA, a mechanism of action for several anticancer drugs. nih.gov Inhibition of TDP2 is a promising strategy to sensitize cancer cells to TOP2 poisons. Screening campaigns have identified compounds with a triazolopyrimidine scaffold, a bioisostere of the pyrazine ring system, as TDP2 inhibitors. nih.gov Structure-activity relationship (SAR) studies on these scaffolds revealed that specific substitutions are crucial for activity, with some derivatives achieving IC₅₀ values below 50 µM. The core heterocyclic structure, analogous to pyrazine, and the attached side chains play a critical role in binding to the enzyme's active site. nih.gov

Receptor Binding Affinity and Ligand-Target Interactions at a Molecular Level

Direct studies determining the specific receptor binding affinity of this compound are not extensively available in peer-reviewed literature. However, an understanding of its potential ligand-target interactions can be inferred from the behavior of its constituent moieties—the pyrazine ring and the L-phenylalanine residue—and its role in the structure of Bortezomib.

The pyrazine ring, a heteroaromatic structure, is a common motif in medicinal chemistry and is known to engage in various non-covalent interactions with biological macromolecules. nih.gov These interactions are crucial for the binding of ligands to their protein targets.

Key Potential Interactions of the Pyrazine Moiety:

Hydrogen Bonding: The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors on a protein, such as the backbone amide protons or the side chains of amino acids like arginine, histidine, and lysine. nih.gov

π-Interactions: The aromatic nature of the pyrazine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. Cation-π interactions with positively charged residues are also possible.

The L-phenylalanine portion of the molecule provides a bulky, hydrophobic benzyl group that can fit into hydrophobic pockets of a target protein. The amide linkage between the pyrazine-2-carbonyl group and the L-phenylalanine provides a rigid structure and potential hydrogen bonding sites.

In the context of Bortezomib, the this compound fragment plays a critical role in the recognition and binding to the 26S proteasome. nih.gov The pyrazine ring and the phenyl group of the phenylalanine residue are involved in making contact with the S1 and S3 binding pockets of the proteasome's β5 subunit, contributing to the inhibitor's specificity and affinity.

Interactive Data Table: Potential Molecular Interactions

Molecular FeaturePotential Interaction TypeInteracting Amino Acid Residues (Examples)
Pyrazine Ring NitrogensHydrogen Bond AcceptorArginine, Histidine, Lysine, Asparagine, Glutamine
Pyrazine Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Phenylalanine Benzyl GroupHydrophobic InteractionsLeucine (B10760876), Isoleucine, Valine, Alanine
Amide LinkageHydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate, Glutamate

Intracellular Molecular Trafficking and Localization Mechanisms

Specific studies detailing the intracellular trafficking and localization of this compound are not currently available. As a synthetic intermediate, its primary role is in the chemical synthesis of Bortezomib rather than as a standalone therapeutic agent that would necessitate such investigations.

However, based on its chemical properties, some general predictions can be made. The molecule possesses both hydrophobic (phenylalanine benzyl group, pyrazine ring) and polar (carboxylic acid, amide linkage) features. This amphipathic nature might allow it to passively diffuse across cell membranes to some extent. The presence of the L-phenylalanine moiety could also suggest potential interaction with amino acid transporters on the cell surface, although this has not been experimentally verified.

Without specific experimental data, any discussion on its subcellular localization remains speculative.

Biotransformation Pathways and Metabolite Formation

Detailed studies on the biotransformation and metabolite formation of this compound are not documented in the scientific literature. The focus of metabolic studies has been on the final drug product, Bortezomib.

However, considering the chemical structure of this compound, several potential biotransformation pathways can be hypothesized based on known metabolic reactions.

Potential Phase I Reactions:

Hydroxylation: The aromatic rings (pyrazine and phenyl) are susceptible to hydroxylation by cytochrome P450 enzymes. This would introduce a hydroxyl group, increasing the polarity of the molecule.

Hydrolysis: The amide bond linking the pyrazine and phenylalanine moieties could be a target for amidases, which would cleave the molecule into pyrazine-2-carboxylic acid and L-phenylalanine.

Potential Phase II Reactions:

Glucuronidation: If hydroxylated metabolites are formed, the hydroxyl groups could undergo conjugation with glucuronic acid, a common pathway for detoxification and excretion.

Sulfation: Similarly, hydroxylated metabolites could be conjugated with sulfate.

Amino Acid Conjugation: The carboxylic acid group of the parent molecule or its metabolites could be conjugated with amino acids like glycine (B1666218) or glutamine.

It is important to emphasize that these are theoretical pathways, and the actual metabolic fate of this compound in a biological system has not been experimentally determined. Research on the metabolism of L-phenylalanine itself shows various pathways, but the addition of the pyrazine-2-carbonyl group would likely alter its metabolic profile significantly. nih.gov

Applications of N Pyrazine 2 Yl Carbonyl L Phenylalanine As a Versatile Chemical Building Block

Utilization in the Synthesis of Peptide-Based Therapeutic Agents (e.g., Bortezomib (B1684674) and related analogs)

The most prominent application of N-(pyrazine-2-yl-carbonyl)-L-phenylalanine is as a key precursor in the synthesis of the proteasome inhibitor Bortezomib (Velcade®). chemicalbook.comnih.govmdpi.com Bortezomib is a dipeptide boronic acid analogue with significant antineoplastic activity, used in the treatment of multiple myeloma and mantle cell lymphoma. chemicalbook.comnih.govluxembourg-bio.com The synthesis of Bortezomib involves the coupling of this compound with a boronic acid-containing leucine (B10760876) analog. luxembourg-bio.com This convergent synthetic approach has been refined to improve yield and reduce racemization. luxembourg-bio.com

The pyrazine (B50134) and phenylalanine components of this compound are critical for the biological activity of Bortezomib and its analogs. The pyrazine ring is a bioisostere for various functional groups and can engage in important binding interactions with protein targets. acs.org The L-phenylalanine moiety provides a specific stereochemical conformation that influences the binding affinity and selectivity of the final drug molecule. researchgate.net The development of novel Bortezomib analogs often involves modifications to the pyrazine and phenylalanine parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netmedchemexpress.com

Key Intermediates in Bortezomib Synthesis
CompoundRole in SynthesisReference
This compoundCore dipeptide scaffold luxembourg-bio.com
(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamineBoronic acid-containing leucine analog luxembourg-bio.com

Integration into Prodrug Design Strategies and Bio-cleavable Linkers

The structural features of this compound make it an attractive component for prodrug design and the development of bio-cleavable linkers. mdpi.comacs.org Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The pyrazine-2-carboxamide moiety can be incorporated into prodrugs of antiviral agents like favipiravir, where enzymatic activation is required to generate the active form. mdpi.com

Furthermore, peptide-based linkers are extensively used in antibody-drug conjugates (ADCs) to connect a cytotoxic payload to an antibody. creative-biolabs.com These linkers are often designed to be cleaved by specific enzymes, such as cathepsins, which are overexpressed in the tumor microenvironment. creative-biolabs.com The dipeptide structure of this compound, particularly the phenylalanine residue, is a common motif in cathepsin-cleavable linkers. creative-biolabs.comacs.org For instance, the Val-Cit and Phe-Lys dipeptide linkers are widely used in ADCs. creative-biolabs.com The incorporation of this compound or its derivatives into linker design could offer a balance of plasma stability and efficient payload release at the target site. The use of brush border enzyme-cleavable linkers is another strategy to reduce off-target toxicity, particularly in the kidneys. nih.gov

Development of Molecular Probes for Biological Research

The pyrazine moiety within this compound is a valuable component in the design of molecular probes for biological research. Pyrazine derivatives have been successfully used to create fluorescent probes for live-cell imaging. frontiersin.orgnih.govnih.gov These probes often employ a donor-acceptor-donor (D-A-D) architecture, where the electron-deficient pyrazine core acts as the acceptor. frontiersin.orgnih.gov This design can lead to probes with large Stokes shifts, high photostability, and low cytotoxicity, making them suitable for long-term dynamic monitoring in living cells. frontiersin.orgnih.govnih.gov

By functionalizing the phenylalanine portion of this compound with a fluorophore and a reactive group for bioconjugation, it is possible to create targeted molecular probes. These probes could be used to visualize specific cellular processes or to label biomolecules of interest. chemistryviews.orgrsc.org The intrinsic properties of the pyrazine ring can also be exploited to develop "light-up" probes that become fluorescent only upon binding to their target, thereby reducing background signal in imaging experiments. chemistryviews.orgrsc.org

Properties of Pyrazine-Based Fluorescent Probes
PropertyAdvantage in Biological ImagingReference
Large Stokes ShiftMinimizes self-quenching and improves signal-to-noise ratio frontiersin.orgnih.gov
High PhotostabilityAllows for long-term imaging without significant signal loss frontiersin.orgnih.gov
Low CytotoxicityEnables imaging in living cells without perturbing biological processes frontiersin.orgnih.gov

Role in Combinatorial Chemistry Libraries for High-Throughput Screening

This compound serves as an excellent scaffold for the construction of combinatorial chemistry libraries for high-throughput screening (HTS). nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.govmdpi.com The pyrazine-2-carboxamide and L-phenylalanine moieties provide two distinct points for diversification.

Libraries can be generated by varying the substituents on the pyrazine ring or by replacing the L-phenylalanine with other natural or unnatural amino acids. nih.gov These libraries can then be screened against a variety of biological targets, such as enzymes or receptors, to identify novel drug leads. nih.govnih.gov High-throughput screening of a 100,000 compound library, which included various heterocyclic compounds like pyrazines, led to the identification of inhibitors of the influenza A virus. nih.gov The pyrazine-carboxamide-diphenyl-ether scaffold has also been identified as a starting point for the discovery of new succinate (B1194679) dehydrogenase inhibitors through a fragment recombination strategy. nih.gov

Precursor for Advanced Materials and Functional Molecules

The unique electronic properties of the pyrazine ring make this compound a potential precursor for the development of advanced materials and functional molecules. Pyrazine-based materials are gaining interest for their applications in optoelectronics due to their favorable charge transfer properties. rsc.org They have been incorporated into π-conjugated materials for use in solar cells, light-emitting diodes, and field-effect transistors. rsc.orgrsc.org

Furthermore, pyrazine derivatives can be used to construct two-dimensional conjugated metal-organic frameworks (2D c-MOFs). chinesechemsoc.orgresearchgate.net These materials exhibit high conductivity and large charge carrier mobility, making them promising for energy storage applications, such as in aqueous zinc-ion batteries and lithium-ion batteries. chinesechemsoc.orgresearchgate.net The pyrazine units in these frameworks can act as redox-active sites for ion storage. chinesechemsoc.org The phenylalanine component of this compound could be modified to introduce additional functionalities or to influence the self-assembly and packing of these materials.

Future Perspectives and Emerging Research Avenues for N Pyrazine 2 Yl Carbonyl L Phenylalanine

Advancements in Asymmetric Synthesis and Enzymatic Synthesis of Analogs

The stereochemistry of the phenylalanine component is crucial for the biological activity of N-(pyrazine-2-yl-carbonyl)-L-phenylalanine and its analogs. Consequently, advancements in asymmetric and enzymatic synthesis are paramount for producing enantiomerically pure compounds.

Asymmetric Organocatalysis: The field of asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. beilstein-journals.org Proline and its derivatives, for instance, have been successfully used to catalyze various asymmetric transformations. mdpi.com Future research will likely focus on developing novel pyrrolidine-based organocatalysts specifically tailored for the synthesis of non-natural amino acid analogs to be incorporated into the pyrazine-phenylalanine scaffold. mdpi.com These catalysts offer a greener and more cost-effective alternative to metal-based catalysts.

Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally benign approach to synthesis. Chemo-enzymatic methods utilizing enzymes like transaminases are being developed for the synthesis of pyrazine (B50134) and pyrrole (B145914) precursors. nih.gov This approach can generate key α-amino ketone intermediates, which are building blocks for pyrazine synthesis, through regioselective amination of α-diketones. nih.gov The application of such enzymatic strategies could lead to more sustainable and efficient manufacturing processes for chiral analogs of this compound.

Racemization-Free Coupling Reagents: A critical step in synthesizing these molecules is the amide bond formation between the pyrazine carboxylic acid and the phenylalanine ester. A significant challenge is the potential for racemization at the chiral center of the amino acid. globalresearchonline.net Research into novel racemization-free coupling reagents is crucial. rsc.org The development and application of reagents that activate the carboxylic acid without forming highly reactive intermediates that promote racemization will be a key focus area. globalresearchonline.netrsc.org

Synthesis AdvancementKey Features & Future DirectionRelevant Compound Classes
Asymmetric Organocatalysis Development of novel, recyclable catalysts for high stereoselectivity. Focus on proline-derived and imidazolidinone catalysts. beilstein-journals.orgnih.govChiral non-natural amino acids, substituted pyrazines.
Enzymatic Synthesis Use of transaminases and other enzymes for green, highly selective transformations. nih.gov In-situ generation of key intermediates.α-amino ketones, chiral pyrazine precursors.
Racemization-Free Coupling Design of coupling reagents (e.g., based on Oxyma Pure) that minimize epimerization during amide bond formation. rsc.orgsigmaaldrich.comPeptides, amide-based drug candidates.

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. mdpi.comnih.gov For this compound, these computational tools offer a pathway to rapidly explore vast chemical space and design novel derivatives with optimized properties.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. mdpi.com By providing the pyrazine-phenylalanine scaffold as a starting point, these algorithms can generate thousands of virtual derivatives by adding or modifying functional groups. The models can be trained to optimize for multiple parameters simultaneously, such as predicted binding affinity to a target, synthetic accessibility, and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govspringernature.com

Predictive Modeling: ML algorithms, particularly deep learning and artificial neural networks, can be trained on existing data to build predictive models. mdpi.comijirt.org These models can predict various properties for newly designed derivatives of this compound:

Quantitative Structure-Activity Relationship (QSAR): Predicting biological activity based on chemical structure. mdpi.com

ADMET Prediction: Forecasting pharmacokinetic and toxicity profiles to filter out unfavorable candidates early in the discovery process. nih.gov

Physicochemical Properties: Predicting solubility, lipophilicity, and other properties that influence drug-likeness. nih.gov

This integration of AI/ML allows researchers to prioritize the synthesis of a smaller number of highly promising candidates, saving significant time and resources. nih.gov

AI/ML ApplicationDescriptionPotential Impact on Derivative Design
Generative Models Algorithms that create novel molecular structures based on a set of rules or learned data distributions. mdpi.comRapid generation of diverse libraries of pyrazine-phenylalanine derivatives with desired structural features.
QSAR Modeling Establishes a mathematical relationship between chemical structure and biological activity. mdpi.comPrioritization of candidates with high predicted potency against specific biological targets.
ADMET Prediction Uses computational models to forecast the pharmacokinetic and toxicity profiles of molecules. nih.govEarly-stage elimination of compounds likely to fail in later development due to poor safety or bioavailability.

Exploration of Novel Biological Targets based on Scaffold Promiscuity and Polypharmacology

The pyrazine scaffold is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-tubercular, and antiviral agents. nih.govmdpi.com This inherent ability of the pyrazine core to interact with multiple biological targets, a concept known as scaffold promiscuity, suggests that this compound and its derivatives may exhibit polypharmacology—the modulation of multiple targets to achieve a therapeutic effect. nih.gov

Future research will focus on systematically exploring this promiscuity to identify novel biological targets. unistra.fr Computational approaches like target fishing and inverse docking are instrumental in this endeavor. nih.govresearchgate.net These methods take the ligand structure and screen it against databases of known protein structures to predict potential binding partners.

For instance, studies on other pyrazine-based compounds have used shape-based similarity, pharmacophore mapping, and inverse docking to identify potential targets like pantothenate synthetase in Mycobacterium tuberculosis. nih.govresearchgate.net A similar multi-pronged computational approach could unveil unexpected targets for this compound, potentially repositioning it or its derivatives for new therapeutic indications such as neurodegenerative diseases or metabolic disorders. The heteroaromatic nature of the pyrazine ring allows it to participate in a wide range of interactions, including hydrogen bonds and π-stacking, contributing to its ability to bind to various protein active sites. acs.org

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring and In Situ Analysis

Optimizing the synthesis of this compound and its analogs requires a deep understanding of the reaction kinetics, intermediate formation, and endpoint determination. The key synthetic step, the amide coupling, can be complex. nih.gov Process Analytical Technology (PAT) offers tools for real-time, in-situ monitoring, providing data-rich insights that enable better process control and optimization. nih.gov

In-situ Spectroscopy:

FTIR (ReactIR): In-situ Fourier-transform infrared spectroscopy is highly effective for monitoring amide bond formation. It can track the disappearance of the carboxylic acid and the appearance of the amide product in real-time by monitoring their characteristic vibrational frequencies. mt.com This allows for precise determination of reaction completion and can reveal the presence of unstable intermediates like reactive acid chlorides. mt.com

NMR Spectroscopy: Real-time NMR can provide detailed quantitative information on the concentration of reactants, intermediates, and products directly in the reaction mixture, offering a comprehensive understanding of the reaction pathway. nih.govscispace.com

UV-Vis Spectroscopy: While often providing less distinct spectral features for individual species, UV-Vis, when coupled with advanced data analysis models like deep learning, can quantify multiple reaction components simultaneously. nih.govscispace.com

Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the rapid analysis of reaction mixtures with minimal to no sample preparation. waters.com This can be used to quickly confirm the formation of the desired product and identify byproducts, accelerating the optimization of reaction conditions. waters.com

Analytical TechniqueInformation GainedApplication in Synthesis
In-situ FTIR (ReactIR) Real-time tracking of functional group changes (e.g., acid to amide). mt.comPrecise reaction endpoint determination, kinetic analysis, intermediate detection.
Real-Time NMR Quantitative concentration data for all soluble species. nih.govMechanistic studies, process optimization, impurity profiling.
ASAP-Mass Spectrometry Rapid identification of products and byproducts. waters.comHigh-throughput reaction screening, confirmation of product identity.

Design of Next-Generation Pyrazine-Phenylalanine Conjugates with Enhanced Selectivity

While scaffold promiscuity can be advantageous for polypharmacology, achieving selectivity for a specific biological target is often crucial for minimizing off-target effects. The design of next-generation pyrazine-phenylalanine conjugates will focus heavily on enhancing target selectivity through rational, structure-based design.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. This involves synthesizing a series of analogs where specific positions on both the pyrazine ring and the phenylalanine moiety are modified. For example, previous work on pyrazinoic acid analogs demonstrated that substitutions at the 3, 5, and 6 positions of the pyrazine ring, as well as modifications to the carboxylic acid group, significantly impact antimycobacterial activity. nih.gov A similar systematic approach for this compound would elucidate which functional groups are critical for binding to a specific target.

Computational Modeling: Structure-based drug design, aided by X-ray crystallography or cryo-EM structures of the target protein, will be pivotal. nih.gov By visualizing how the parent compound binds to the active site, researchers can design modifications to improve interactions with specific residues and exploit unique features of the binding pocket. For example, computational modeling of pyrazine-based inhibitors of the TrkA kinase identified exploitable regions for the future development of more advanced and selective inhibitors. rsc.org This could involve introducing groups that form additional hydrogen bonds, fill hydrophobic pockets, or create steric hindrance to prevent binding to unintended targets.

By combining empirical SAR data with predictive computational models, next-generation conjugates can be designed with finely tuned selectivity profiles, leading to more effective and safer therapeutic agents.

Q & A

Q. How to design a SAR study for derivatives of this compound?

  • Framework : Synthesize analogs with modifications to (a) pyrazine ring (e.g., methyl, amino substituents), (b) phenylalanine side chain (e.g., halogenation), and (c) carbonyl linker (e.g., thioamide replacement). Test in functional assays (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, logP) .

Q. What in vitro/in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Models : Use Caco-2 monolayers for permeability (Papp), human liver microsomes for metabolic stability (t1/2), and rodent PK studies (IV/PO dosing). Monitor plasma levels via LC-MS/MS. Assess tissue distribution using radiolabeled (14C) compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.